5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine
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Overview
Description
5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine is a complex organic compound that features both imidazole and indazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the indazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-imidazol-4-yl)methanol: This compound shares the imidazole ring but lacks the indazole ring.
4-Methyl-5-imidazolemethanol hydrochloride: This compound also features the imidazole ring and is used in similar research applications.
Uniqueness
5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine is unique due to the presence of both imidazole and indazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H11N5 |
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Molecular Weight |
213.24 g/mol |
IUPAC Name |
5-(5-methyl-1H-imidazol-4-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C11H11N5/c1-6-10(14-5-13-6)7-2-3-9-8(4-7)11(12)16-15-9/h2-5H,1H3,(H,13,14)(H3,12,15,16) |
InChI Key |
RLNUNLZOGNNOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=CC3=C(C=C2)NN=C3N |
Origin of Product |
United States |
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